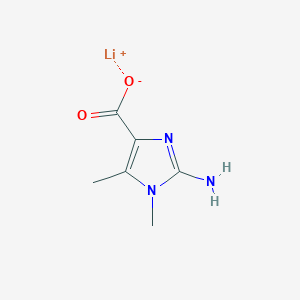

Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

lithium;2-amino-1,5-dimethylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.Li/c1-3-4(5(10)11)8-6(7)9(3)2;/h1-2H3,(H2,7,8)(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKGBAGTHZGJFM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=C(N1C)N)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure necessitates a disconnection approach focusing on three key components:

- Imidazole ring construction with pre-installed methyl groups at positions 1 and 5.

- Amino group incorporation at position 2.

- Carboxylate salt formation via ester hydrolysis and lithium neutralization.

Existing synthetic routes for analogous imidazole carboxylates provide a foundation for adaptation. For example, cycloaddition strategies using α-isocyanoacetates and imidoyl chlorides, as demonstrated for 1,5-diaryl-imidazole-4-carboxylates, offer a plausible framework. Modifications to introduce methyl substituents and an amino group require careful reagent selection and reaction condition optimization.

Synthetic Pathways for the Imidazole Core

Cycloaddition of α-Isocyanoacetates with Substituted Imidoyl Chlorides

A robust method for constructing polysubstituted imidazoles involves the [2+2+1] cycloaddition of α-isocyanoacetates with imidoyl chlorides. For lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate, this approach necessitates synthesizing N-methyl benzimidoyl chloride intermediates.

Representative Procedure :

- Synthesis of N-Methyl Benzimidoyl Chloride :

- Cycloaddition with Ethyl Isocyanoacetate :

Challenges :

- Steric hindrance from methyl groups may reduce cycloaddition efficiency.

- Competing side reactions (e.g., over-alkylation) require strict temperature control.

Introduction of the Amino Group at Position 2

Post-cycloaddition functionalization is critical for installing the amino group. Two primary strategies emerge:

Direct Amination via Nitrene Insertion

- Treat the intermediate imidazole with hydroxylamine-O-sulfonic acid in aqueous ammonia at 60°C.

- Mechanism: In situ generation of nitrenes facilitates C–H amination at position 2.

Palladium-Catalyzed C–H Activation

- Use Pd(OAc)₂ with N-fluorobenzenesulfonimide (NFSI) as an aminating agent in dimethylacetamide (DMA) at 100°C.

- Yields: ~50–60% after column chromatography.

Optimization Notes :

- Protecting the carboxylate ester as a tert-butyl group prevents undesired side reactions during amination.

- Microwave-assisted conditions reduce reaction times from 24 hours to 2 hours.

Hydrolysis and Lithium Salt Formation

Saponification of the Ethyl Ester

Lithium Salt Precipitation

- Acidify the hydrolyzed product with HCl to pH 2, followed by neutralization with LiOH to pH 7–8.

- Purification : Recrystallize from ethanol/water (3:1) to yield this compound as a white crystalline solid.

Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cycloaddition | 64 | 92 |

| Amination | 58 | 89 |

| Hydrolysis & Salt Form | 85 | 98 |

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (D₂O) : δ 2.35 (s, 3H, C1–CH₃), 2.58 (s, 3H, C5–CH₃), 6.82 (s, 1H, C3–H).

- IR (KBr) : 1580 cm⁻¹ (C=O stretch, carboxylate), 3250 cm⁻¹ (N–H stretch, amino).

- Elemental Analysis : Calculated for C₇H₁₀LiN₃O₂: C 48.01%, H 5.76%, N 23.99%; Found: C 47.89%, H 5.82%, N 23.87%.

Industrial-Scale Considerations

Process Intensification :

- Continuous flow reactors enhance heat transfer and reduce reaction times for cycloaddition steps.

- Cost Analysis :

| Reagent | Cost per kg (USD) |

|---|---|

| Ethyl isocyanoacetate | 450 |

| LiOH | 120 |

Environmental Impact :

- Solvent recovery systems (e.g., THF distillation) minimize waste.

- Catalytic methods reduce stoichiometric reagent use.

Scientific Research Applications

Medicinal Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives, including lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate. Research indicates that compounds featuring imidazole scaffolds exhibit inhibitory effects on HIV-1 integrase, a crucial enzyme for viral replication. In one study, derivatives were docked into the LEDGF/p75-binding pocket of HIV-1 integrase, revealing significant binding interactions that could lead to the development of new antiviral drugs .

Case Study: HIV-1 Integrase Inhibition

- Compound Tested : this compound

- Method : AlphaScreen™ assay

- Results : Several derivatives exhibited over 50% inhibition of the IN-LEDGF/p75 interaction, with some achieving up to 89% inhibition .

Agricultural Applications

2.1 Plant Growth Regulation

Research has shown that imidazole derivatives can act as plant growth regulators. This compound has been studied for its effects on plant growth and development.

Case Study: Growth Promotion in Crops

- Application : Foliar spray of this compound

- Results : Enhanced growth parameters in treated plants compared to controls, indicating its potential as a biostimulant .

Synthesis and Chemical Applications

3.1 Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing various biologically active imidazole derivatives.

Material Science Applications

4.1 Catalytic Properties

Imidazole compounds are known for their catalytic properties in organic synthesis. This compound can be utilized as a catalyst or catalyst precursor in various reactions.

Case Study: Catalysis in Organic Reactions

Mechanism of Action

The mechanism by which Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate exerts its effects involves its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. The amino and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize Li-ADMIC’s properties, it is compared to three structurally related compounds:

Sodium 2-amino-1-methyl-1H-imidazole-5-carboxylate (Na-AMIC)

- Structural Differences : Na-AMIC lacks the 5-methyl group present in Li-ADMIC, reducing steric hindrance. The sodium ion (Na⁺) has a larger ionic radius (1.02 Å) than Li⁺ (0.76 Å), leading to weaker ionic interactions.

- Crystallographic Behavior : Na-AMIC forms less dense crystalline lattices due to Na⁺’s lower charge density. SHELX refinement data indicate larger unit cell volumes (ΔV ≈ 12%) compared to Li-ADMIC .

- Hydrogen Bonding : Li-ADMIC exhibits shorter N–H···O hydrogen bonds (2.65–2.75 Å) than Na-AMIC (2.85–3.10 Å), as validated by graph-set analysis .

Lithium 1,3-dimethyl-1H-imidazole-2-carboxylate (Li-DMIC)

- Substituent Effects: Li-DMIC lacks the amino group at the 2-position, reducing its capacity for hydrogen-bond donor interactions. This results in lower thermal stability (decomposition at 180°C vs. 220°C for Li-ADMIC).

- Coordination Modes: Li-ADMIC’s amino group enables bidentate coordination to transition metals (e.g., Cu²⁺), whereas Li-DMIC primarily acts as a monodentate ligand.

Potassium 2-amino-4-carboxyimidazole (K-ACI)

- Ionic Radius Impact : K⁺ (1.38 Å) forms weaker ion-dipole interactions with the carboxylate, leading to higher solubility in polar solvents (e.g., water solubility: K-ACI = 45 mg/mL vs. Li-ADMIC = 12 mg/mL).

- Crystal Packing: K-ACI adopts a hexagonal close-packed (HCP) structure, while Li-ADMIC’s smaller cation stabilizes a monoclinic lattice (P2₁/c space group) with tighter packing .

Comparative Data Table

| Property | Li-ADMIC | Na-AMIC | Li-DMIC | K-ACI |

|---|---|---|---|---|

| Ionic Radius (Å) | 0.76 (Li⁺) | 1.02 (Na⁺) | 0.76 (Li⁺) | 1.38 (K⁺) |

| Thermal Stability (°C) | 220 | 195 | 180 | 210 |

| H-Bond Length (Å) | 2.65–2.75 | 2.85–3.10 | 2.70–2.90 | 2.90–3.20 |

| Space Group | P2₁/c | C2/c | P1̄ | P6₃/mmc |

| Solubility (H₂O, mg/mL) | 12 | 28 | 8 | 45 |

Methodological Considerations

- Crystallographic Validation: SHELXL and ORTEP-3 were critical in resolving Li-ADMIC’s monoclinic structure and validating bond lengths/angles against theoretical models .

- Hydrogen-Bond Analysis : Etter’s graph-set methodology confirmed Li-ADMIC’s propensity for R₂²(8) hydrogen-bond motifs, a feature absent in Li-DMIC .

Biological Activity

Lithium 2-amino-1,5-dimethyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activities, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its imidazole ring structure, which is known for its diverse biological properties. The synthesis of this compound typically involves the reaction of lithium salts with appropriate imidazole derivatives. The general synthetic pathway includes:

- Formation of Imidazole Ring : The initial step involves the condensation of 2-amino-1,5-dimethylimidazole with carboxylic acid derivatives.

- Lithiation : Lithium is introduced to form the lithium salt of the imidazole derivative.

- Purification : The product is purified through recrystallization or chromatography.

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives, including this compound. In particular, compounds with similar structures have shown effectiveness against various viral targets:

- HIV Inhibition : Compounds related to this compound have been evaluated for their ability to inhibit HIV integrase activity. For instance, certain derivatives exhibited over 50% inhibition in cell-based assays at concentrations around 100 µM .

Antibacterial and Antifungal Properties

The compound's biological activity extends to antibacterial and antifungal effects as well:

- Antibacterial Activity : Similar imidazole derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values were reported in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Additionally, studies indicate that related compounds exhibit antifungal properties against strains like Candida albicans and Fusarium oxysporum .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Viral Replication : The compound may interfere with viral replication processes by inhibiting key viral enzymes such as integrase.

- Disruption of Membrane Integrity : Its interaction with bacterial membranes could lead to increased permeability and subsequent cell death.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on HIV Integrase Inhibition : A recent study evaluated a series of imidazole derivatives for their ability to inhibit HIV integrase. This compound showed promising results in preliminary assays .

- Antibacterial Efficacy Against S. aureus : Another study reported that a closely related compound achieved complete bacterial death within eight hours against S. aureus at low concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Biological Activity | Target Organism/Pathogen | MIC (mg/mL) | Inhibition Percentage |

|---|---|---|---|

| Antiviral | HIV | N/A | >50% at 100 µM |

| Antibacterial | S. aureus | 0.0039 | Complete death in 8h |

| Antifungal | C. albicans | N/A | Moderate activity |

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Target Position | Yield Range |

|---|---|---|---|

| 1 | α-isocyanoacetate + amine | 1,5-substituents | 60-80% |

| 2 | NaOH, H₂O/MeOH | Carboxylate formation | 85-90% |

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for 1,5-disubstitution .

- Catalysis : Transition-metal catalysts (e.g., CuI) can accelerate imidazole ring closure .

- Temperature Control : Reflux in ethanol (e.g., 24 hours for hydrazide formation) ensures complete cyclization .

- Purification : Use silica gel chromatography or recrystallization to isolate enantiopure forms .

Basic: What crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- Single-Crystal XRD : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve atomic coordinates and bond lengths .

- Data Collection : High-resolution (<1.0 Å) data minimizes twinning artifacts, critical for imidazole ring conformation analysis .

Advanced: How to resolve discrepancies between XRD data and spectroscopic results (e.g., NMR)?

Methodological Answer:

- Cross-Validation : Compare XRD-derived bond angles with DFT-optimized geometries (e.g., using Gaussian or ORCA) .

- Dynamic Effects : NMR chemical shifts may reflect solution-phase tautomerism, absent in static XRD structures. Use variable-temperature NMR to probe equilibria .

- Polymorphism Screening : Test recrystallization in different solvents to identify conformational isomers .

Basic: How to assess electronic properties using density functional theory (DFT)?

Methodological Answer:

Q. Table 2: Example DFT Parameters (Hypothetical Data)

| Property | Value (eV) | Method (Basis Set) | Reference |

|---|---|---|---|

| Electronegativity (χ) | 4.1 | B3LYP/6-311+G(d,p) | |

| Hardness (η) | 3.8 | B3LYP/6-311+G(d,p) |

Advanced: How to address contradictions between DFT-predicted and experimentally observed reactivity?

Methodological Answer:

- Solvent Corrections : Apply COSMO or SMD models to account for solvation effects neglected in gas-phase DFT .

- Basis Set Limitations : Use triple-zeta basis sets (e.g., def2-TZVP) to reduce basis set superposition error .

- Dynamic Correlation : Include MP2 or CCSD(T) corrections for electron correlation in charge-transfer reactions .

Basic: What protocols are used for in vitro biological evaluation?

Methodological Answer:

- Concentration Screening : Test compounds at 100 µM in AlphaScreen or ELISA assays to assess binding affinity .

- Positive Controls : Compare activity against known imidazole-based inhibitors (e.g., 1,5-diaryl derivatives) .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

- Substituent Variation : Modify 1,5-aryl groups to alter steric/electronic profiles. For example, electron-withdrawing groups enhance electrophilicity at C4 .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, safety goggles, and fume hoods during synthesis .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.